2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-
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Overview
Description
2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and a dibenzo-dioxaphosphocin moiety, which contribute to its stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- involves multiple steps, including the formation of the benzofuranone core and the subsequent attachment of the tert-butyl and dibenzo-dioxaphosphocin groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate compound with dimethylformamide .
Uniqueness
Compared to similar compounds, 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]- stands out due to its multiple tert-butyl groups and the presence of the dibenzo-dioxaphosphocin moiety. These structural features contribute to its stability, reactivity, and unique biological activities.
Properties
CAS No. |
1803088-15-4 |
---|---|
Molecular Formula |
C54H73O5P |
Molecular Weight |
833.1 g/mol |
IUPAC Name |
5,7-ditert-butyl-3-[3,5-dimethyl-4-[(1,3,7,9-tetratert-butyl-5-methyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-yl)oxy]phenyl]-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C54H73O5P/c1-30-22-33(43-39-26-36(51(10,11)12)27-40(52(13,14)15)45(39)56-48(43)55)23-31(2)44(30)57-60-58-46-37(24-34(49(4,5)6)28-41(46)53(16,17)18)32(3)38-25-35(50(7,8)9)29-42(47(38)59-60)54(19,20)21/h22-29,32,43H,1-21H3 |
InChI Key |
LXQBVTPPBNWKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OP(OC3=C1C=C(C=C3C(C)(C)C)C(C)(C)C)OC4=C(C=C(C=C4C)C5C6=C(C(=CC(=C6)C(C)(C)C)C(C)(C)C)OC5=O)C |
Origin of Product |
United States |
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